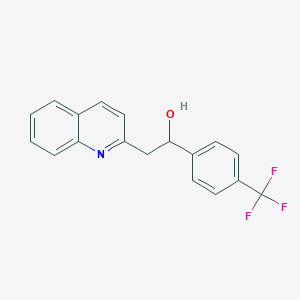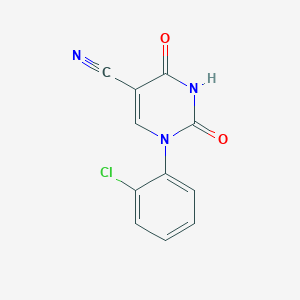
3-(5,5-二甲基-1,3,2-二氧杂环己硼烷-2-基)吡啶
描述
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is an organic compound that features a pyridine ring bonded to a boron-containing dioxaborinane moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is a colorless to pale yellow solid that is soluble in organic solvents.
科学研究应用
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biomolecules through coupling reactions, enabling the study of biological processes.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
Target of Action
Similar compounds are often used as boronating agents in organic synthesis , suggesting that this compound may interact with organic substrates or reducing agents.
Mode of Action
It’s likely that it acts as a boronating agent, forming bonds with organic substrates in the presence of a catalyst .
Biochemical Pathways
In general, boronating agents can influence a variety of biochemical pathways depending on the specific substrates they interact with .
Result of Action
As a boronating agent, it could potentially modify the structure and function of organic substrates, leading to changes in their activity .
Action Environment
The action, efficacy, and stability of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and heat.
生化分析
Biochemical Properties
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain metal ions, facilitating catalytic processes. The nature of these interactions often involves the formation of coordination complexes, which can enhance the reactivity and selectivity of the compound in biochemical reactions .
Cellular Effects
The effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their activity. This binding often involves hydrogen bonding, van der Waals forces, and coordination interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity and the overall metabolic pathway. These interactions can lead to changes in the concentration of key metabolites, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins or organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of the compound can also influence its interactions with other biomolecules and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine typically involves the reaction of pyridine-3-boronic acid with neopentyl glycol under basic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine undergoes several types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form boronic acids or borate esters.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation: Boronic acids or borate esters are the major products.
Substitution: Substituted pyridine derivatives are formed.
相似化合物的比较
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is unique due to its specific structure, which combines a pyridine ring with a boron-containing dioxaborinane moiety. This structure imparts unique reactivity, particularly in coupling reactions, making it a valuable reagent in organic synthesis. Its stability and solubility in organic solvents also contribute to its widespread use in various applications.
属性
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKTOQBDDVVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383347 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-86-1 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-boronic acid neopentylglycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)



